(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol

Catalog No.
S7930049
CAS No.
M.F
C8H8N2O
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol

Product Name

(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-3-ylmethanol

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C8H8N2O/c11-5-6-3-10-8-4-9-2-1-7(6)8/h1-4,10-11H,5H2

InChI Key

RRPXPYOYQMGQMU-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C(=CN2)CO

Canonical SMILES

C1=CN=CC2=C1C(=CN2)CO

(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol is a heterocyclic compound featuring a pyrrole ring fused with a pyridine moiety. This compound is characterized by its unique structural arrangement, which includes a hydroxymethyl group attached to the pyridine nitrogen. The molecular formula for (1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol is C8H8N2OC_8H_8N_2O, and it has a molecular weight of approximately 152.16 g/mol. Its structure is significant in medicinal chemistry due to its potential interactions with biological targets.

, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
  • Condensation Reactions: It can undergo condensation with various electrophiles, leading to the formation of more complex structures.
  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can act as a nucleophile, allowing for substitution reactions with alkyl halides or other electrophiles.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different pharmacological properties.

Research indicates that (1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol and its derivatives possess notable biological activities. They have been studied for their potential as:

  • Antitumor Agents: Compounds related to this structure have shown promise in inhibiting fibroblast growth factor receptors, which are implicated in various cancers .
  • Neuroprotective Effects: Some derivatives have demonstrated neuroprotective properties, making them candidates for treating neurodegenerative diseases.
  • Antimicrobial Activity: Certain analogs exhibit antimicrobial properties, suggesting potential applications in treating infections.

The synthesis of (1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol typically involves several steps:

  • Formation of the Pyrrole Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Pyridine Fusion: The introduction of the pyridine moiety can be accomplished through various methods, including electrophilic aromatic substitution or condensation reactions.
  • Hydroxymethylation: Finally, the hydroxymethyl group can be introduced using formaldehyde or related compounds under acidic or basic conditions.

For example, one synthetic route involves reacting 5-(tri-fluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an appropriate aldehyde under basic conditions to yield the desired product .

(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol has several applications in medicinal chemistry and drug development:

  • Drug Design: Its unique structure makes it a valuable scaffold for designing new pharmaceuticals targeting specific receptors or enzymes.
  • Biological Research: It serves as a tool compound in studying biological mechanisms and pathways related to cancer and neurodegeneration.
  • Material Science: Due to its heterocyclic nature, it may find applications in developing novel materials with specific electronic or optical properties.

Studies on (1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol have focused on its interactions with various biological targets:

  • Fibroblast Growth Factor Receptors: Interaction studies have shown that derivatives can inhibit these receptors effectively, which is crucial for cancer therapy .
  • Enzyme Inhibition: The compound's ability to interact with enzymes involved in metabolic pathways has been explored, indicating potential roles in metabolic modulation.

These interaction studies highlight the compound's relevance in drug discovery and development.

Several compounds share structural similarities with (1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol. Here are some notable examples:

Compound NameStructure TypeBiological Activity
(1H-Pyrrolo[2,3-b]pyridin-4-amine)Pyrrole-PyridineAntitumor activity
(6-Chloro-1H-pyrrolo[2,3-b]pyridin)Chlorinated PyrroleAntimicrobial properties
(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanolHydroxymethyl derivativeNeuroprotective effects

Uniqueness of (1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol

What sets (1H-Pyrrolo[2,3-c]pyridin-3-yl)methanol apart from these similar compounds is its specific arrangement of functional groups and the presence of the hydroxymethyl moiety at the 3-position of the pyridine ring. This unique positioning allows for distinct interactions with biological targets and potentially enhances its pharmacological profile compared to its analogs.

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

148.063662883 g/mol

Monoisotopic Mass

148.063662883 g/mol

Heavy Atom Count

11

Dates

Last modified: 02-18-2024

Explore Compound Types